molecular formula C13H16N4O3 B8552671 Ethyl 8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Ethyl 8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No.: B8552671
M. Wt: 276.29 g/mol
InChI Key: RSFQUAJBQKHUJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-morpholinoimidazo[1,2-b]pyridazine-2-carboxylate is a useful research compound. Its molecular formula is C13H16N4O3 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H16N4O3

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl 8-morpholin-4-ylimidazo[1,2-b]pyridazine-2-carboxylate

InChI

InChI=1S/C13H16N4O3/c1-2-20-13(18)10-9-17-12(15-10)11(3-4-14-17)16-5-7-19-8-6-16/h3-4,9H,2,5-8H2,1H3

InChI Key

RSFQUAJBQKHUJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C(=CC=N2)N3CCOCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 5b (8.6 g, 28 mmol) was suspended in THF (100 mL)/MeOH (50 mL). The reaction mixture was purged with argon, and 10% Pd/C (1.5 g, 1.4 mmol) was added followed by solid ammonium formate (8.7 g, 140 mmol). The reaction mixture was stirred under reflux for 1 h, during which time some of the ammonium formate sublimed onto the reflux condenser. The solid was rinsed back into the reaction flask with dry MeOH. The reaction mixture was filtered through a pad of diatomaceous earth. The filtrate was concentrated in vacuo to obtain a solid, which was dissolved in DCM (200 mL), and washed with water (100 mL) and brine (100 mL). The organic layer was dried over Na2SO4, filtered and concentrated to give compound 5c as a white solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.34 (s, 1H), 8.04 (d, J=5.6 Hz, 1H), 6.06 (d, J=5.6 Hz, 1H), 4.43 (q, J=7.1 Hz, 2H), 3.98-4.07 (m, 4H), 3.88-3.96 (m, 4H), 1.42 (t, J=7.1 Hz, 3H).
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
8.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Seven

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